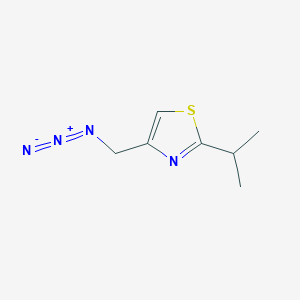

4-(Azidomethyl)-2-(1-methylethyl)thiazole

CAS No.: 1004316-53-3

Cat. No.: VC5451339

Molecular Formula: C7H10N4S

Molecular Weight: 182.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004316-53-3 |

|---|---|

| Molecular Formula | C7H10N4S |

| Molecular Weight | 182.25 |

| IUPAC Name | 4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 |

| Standard InChI Key | DHKFBPLILRQLFJ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC(=CS1)CN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(Azidomethyl)-2-(1-methylethyl)thiazole exhibits the following properties:

| Property | Value |

|---|---|

| CAS Registry Number | 1004316-53-3 |

| Molecular Formula | C7H10N4S |

| Molecular Weight | 182.25 g/mol |

| IUPAC Name | 4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |

| SMILES | CC(C)C1=NC(=CS1)CN=[N+]=[N-] |

| InChI Key | DHKFBPLILRQLFJ-UHFFFAOYSA-N |

The thiazole ring’s aromaticity is stabilized by delocalized π-electrons, while the azidomethyl group introduces a high-energy, strained structure prone to cycloaddition reactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves:

Thiazole Ring Formation

A Hantzsch thiazole synthesis variant employs α-halo ketones and thioamides. For example:

-

Step 1: Condensation of 2-(1-methylethyl)thioamide with chloroacetone in ethyl acetate, catalyzed by triethylamine (Et3N), yields 2-isopropyl-4-methylthiazole .

-

Step 2: Azidation via nucleophilic substitution, replacing the methyl group’s bromide with sodium azide (NaN3) in dimethylformamide (DMF) .

Representative Reaction:

Yields range from 70% to 85% under optimized conditions (60°C, 12 hr) .

Alternative Approaches

-

Cycloaddition Strategies: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies pre-functionalized thiazoles, though this is less common for primary synthesis .

-

Solid-Phase Synthesis: Immobilized thiazole precursors enable scalable production, reducing purification steps .

Purification and Characterization

-

Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >95% purity .

-

Chromatography: Silica gel columns (cyclohexane:acetone, 4:1) resolve azidothiazole derivatives .

Reactivity and Functionalization

Azide Group Reactivity

The azidomethyl group participates in:

-

Staudinger Reactions: With triphenylphosphine to form iminophosphoranes.

-

Click Chemistry: CuAAC with alkynes generates 1,2,3-triazoles, valuable in bioconjugation .

Example:

Ring Modifications

-

Electrophilic Substitution: Bromination at the 5-position using N-bromosuccinimide (NBS) .

-

Nucleophilic Aromatic Substitution: Limited due to the thiazole’s electron-deficient nature, but feasible with strong nucleophiles (e.g., amines) .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum activity:

| Microbial Target | MIC (µg/ml) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 3.9–12.5 | Ampicillin (0.24) |

| Escherichia coli | 25–100 | Chloramphenicol (25) |

The isopropyl group enhances membrane penetration, while the azide enables targeted delivery via bioorthogonal chemistry .

Computational and Structure-Activity Relationship (SAR) Studies

Density Functional Theory (DFT) Analysis

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential (MEP): Negative regions localize near the azide, favoring electrophilic attacks .

SAR Insights

-

Azidomethyl Position: 4-substitution optimizes steric interactions with enzyme active sites .

-

Isopropyl Group: Branched alkyl chains improve logP (calculated 2.17), enhancing blood-brain barrier permeability .

Industrial and Material Science Applications

Polymer Chemistry

-

Crosslinking Agent: Azide-alkyne networks form hydrogels with tunable mechanical properties .

-

Photoresists: UV-induced decomposition generates nitrenes for lithographic patterning.

Energetic Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume